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Compound of Interest

Compound Name: Sinapyl alcohol-d3

Cat. No.: B12366829

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sinapyl
alcohol-d3, a deuterated isotopologue of the monolignol sinapyl alcohol. While direct

experimental data for Sinapyl alcohol-d3 is not readily available in the public domain, this

document outlines a plausible synthetic route and presents predicted spectroscopic data based

on established principles and available information for the non-deuterated analogue and

related deuterated compounds. This guide is intended to serve as a valuable resource for

researchers utilizing labeled compounds in studies of lignin biosynthesis, metabolic pathway

analysis, and drug development.

Introduction to Sinapyl Alcohol and Its Deuterated
Analogue
Sinapyl alcohol is a key monomer in the biosynthesis of lignin, a complex polymer essential for

structural support in terrestrial plants. Its chemical structure features a phenylpropanoid

backbone with two methoxy groups and a hydroxyl group on the aromatic ring. The deuterated

form, Sinapyl alcohol-d3, is a valuable tool for tracer studies, allowing for the tracking of its

incorporation into various biological and chemical systems without interfering with the inherent
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chemical properties of the molecule. For the purpose of this guide, "Sinapyl alcohol-d3" will

refer to the isotopologue with one of its two equivalent methoxy groups deuterated (–OCD₃).

Predicted Spectroscopic Data for Sinapyl Alcohol-
d3
The introduction of deuterium atoms into the sinapyl alcohol structure will induce predictable

changes in its mass spectrum and nuclear magnetic resonance (NMR) spectra. The infrared

(IR) spectrum is expected to show more subtle changes.

The molecular weight of non-deuterated sinapyl alcohol (C₁₁H₁₄O₄) is approximately 210.23

g/mol . The substitution of three hydrogen atoms with three deuterium atoms in one methoxy

group will increase the molecular weight by approximately 3.01 g/mol .

Table 1: Predicted Mass Spectrometry Data for Sinapyl Alcohol-d3
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Ion
Predicted m/z
(Non-deuterated)

Predicted m/z
(Sinapyl alcohol-
d3)

Notes

[M]+ 210 213 Molecular ion

[M-H₂O]+ 192 195 Loss of water

[M-CH₂OH]+ 179 179 or 182

Loss of the

hydroxymethyl group.

Fragmentation of the

non-deuterated side

chain will result in m/z

179, while

fragmentation

involving the

deuterated methoxy

group is less likely but

would result in a

different fragment.

[M-OCH₃]+ 179 176

Loss of a methoxy or

deuteromethoxy

group.

The most significant changes will be observed in the ¹H and ¹³C NMR spectra. In the ¹H NMR

spectrum, the signal corresponding to the protons of one methoxy group will be absent. In the

¹³C NMR spectrum, the carbon of the deuterated methoxy group will exhibit a triplet multiplicity

due to coupling with deuterium (spin I=1) and a slight upfield shift.

Table 2: Predicted ¹H NMR Chemical Shifts for Sinapyl Alcohol-d3 in Acetone-d₆
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Proton

Predicted
Chemical Shift
(δ) ppm (Non-
deuterated)

Predicted
Chemical Shift
(δ) ppm
(Sinapyl
alcohol-d3)

Multiplicity
Coupling
Constant (J)
Hz

Hα 6.52 6.52 d 15.9

Hβ 6.33 6.33 dt 15.9, 5.3

Hγ 4.22 4.22 dd 5.3, 1.5

Ar-H 6.75 6.75 s

OCH₃ 3.86 3.86 s

OCD₃ 3.86 - - -

Ar-OH 7.3 (broad) 7.3 (broad) s

γ-OH 3.6 (broad) 3.6 (broad) s

Table 3: Predicted ¹³C NMR Chemical Shifts for Sinapyl Alcohol-d3 in Acetone-d₆
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Carbon
Predicted Chemical
Shift (δ) ppm (Non-
deuterated)

Predicted Chemical
Shift (δ) ppm
(Sinapyl alcohol-
d3)

Multiplicity

Cα 129.5 129.5 s

Cβ 129.0 129.0 s

Cγ 63.2 63.2 s

C1 133.5 133.5 s

C2, C6 104.5 104.5 s

C3, C5 148.8 148.8 s

C4 138.5 138.5 s

OCH₃ 56.5 56.5 q

OCD₃ 56.5 ~56.0 t

The IR spectrum of Sinapyl alcohol-d3 is expected to be very similar to that of the non-

deuterated compound, with the most notable difference being the appearance of C-D stretching

vibrations.

Table 4: Predicted Key IR Absorption Bands for Sinapyl Alcohol-d3
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Functional Group

Predicted
Wavenumber
(cm⁻¹) (Non-
deuterated)

Predicted
Wavenumber
(cm⁻¹) (Sinapyl
alcohol-d3)

Description

O-H stretch (phenolic) 3400-3200 (broad) 3400-3200 (broad)
Hydrogen-bonded

hydroxyl group

O-H stretch (alcoholic) 3350-3250 (broad) 3350-3250 (broad)
Hydrogen-bonded

hydroxyl group

C-H stretch (aromatic) 3100-3000 3100-3000 Aromatic C-H

C-H stretch (aliphatic) 3000-2850 3000-2850
Alkene and methoxy

C-H

C-D stretch - ~2200-2100
Deuterated methoxy

C-D

C=C stretch

(aromatic)
1600, 1510, 1460 1600, 1510, 1460

Aromatic ring

vibrations

C-O stretch 1270, 1120 1270, 1120
Aryl-alkyl ether and

alcohol C-O

Experimental Protocols
The following sections describe the proposed synthesis of Sinapyl alcohol-d3 and the general

procedures for acquiring the spectroscopic data.

The synthesis of Sinapyl alcohol-d3 can be adapted from established methods for preparing

deuterated monolignols. A plausible route starts from syringaldehyde and introduces the

deuterium label via a deuterated methylating agent.

Workflow for the Synthesis of Sinapyl Alcohol-d3
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Synthesis of Sinapyl Aldehyde-d3 Reduction to Sinapyl Alcohol-d3

Syringaldehyde Protection of Hydroxyl Group
e.g., Acetylation

Demethylation
e.g., BBr₃

Deuteromethylation
(CD₃I, K₂CO₃) Deprotection Sinapyl Aldehyde-d3 Reduction

(e.g., NaBH₄)
Purification

(Column Chromatography) Sinapyl Alcohol-d3

Click to download full resolution via product page

Caption: Synthesis workflow for Sinapyl Alcohol-d3.

Protocol:

Protection of Syringaldehyde: The phenolic hydroxyl group of syringaldehyde is protected,

for example, by acetylation with acetic anhydride and pyridine.

Demethylation: One of the methoxy groups of the protected syringaldehyde is selectively

demethylated using a reagent like boron tribromide (BBr₃).

Deuteromethylation: The resulting free hydroxyl group is then methylated using a deuterated

methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a base like

potassium carbonate (K₂CO₃) to introduce the deuterium label.

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield Sinapyl

aldehyde-d3.

Reduction: The aldehyde functional group of Sinapyl aldehyde-d3 is reduced to a primary

alcohol using a reducing agent such as sodium borohydride (NaBH₄) to form Sinapyl
alcohol-d3.

Purification: The final product is purified using column chromatography on silica gel.

General Workflow for Spectroscopic Analysis
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Spectroscopic Analysis

Sinapyl Alcohol-d3

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(e.g., ESI-MS)

IR Spectroscopy
(e.g., ATR-FTIR)

Spectroscopic Data
(Tables & Spectra)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Protocols:

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz

or higher) using a deuterated solvent such as acetone-d₆ or chloroform-d. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as

electrospray ionization (ESI) or electron ionization (EI) to determine the accurate mass and

fragmentation pattern of the molecule.

IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared

(FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for solid or

liquid samples.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

properties of Sinapyl alcohol-d3. The predicted data and outlined experimental protocols offer

a starting point for researchers working with this and other deuterated monolignols. The use of
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such labeled compounds is crucial for advancing our knowledge in plant biochemistry, lignin

chemistry, and related fields. Direct experimental verification of this data is encouraged to

further validate and refine these predictions.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Sinapyl Alcohol-d3]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366829/docs#an-in-depth-technical-guide-to-the-
spectroscopic-data-of-sinapyl-alcohol-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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